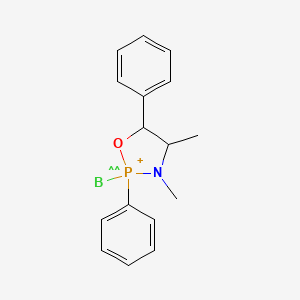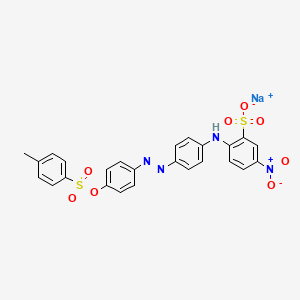![molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5](/img/structure/B13811723.png)
Di[decahydro-1-naphthyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Compounds with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Di[decahydro-1-naphthyl]methane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocracking and hydrogenation reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.
Naphthalene: The parent compound from which this compound is derived.
Decahydronaphthalene: A fully hydrogenated form of naphthalene.
Uniqueness
This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
55125-02-5 |
|---|---|
Molekularformel |
C21H36 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
InChI-Schlüssel |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



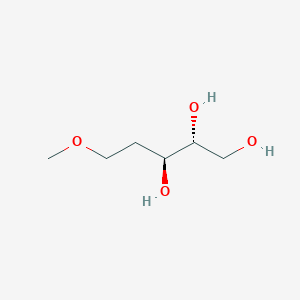
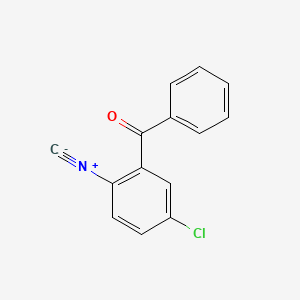
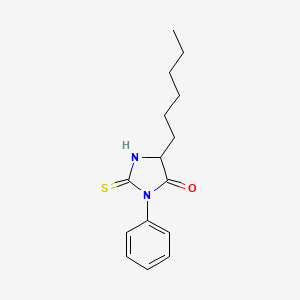
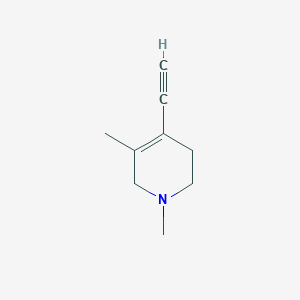
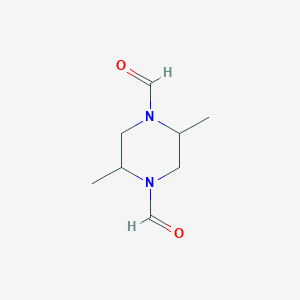

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
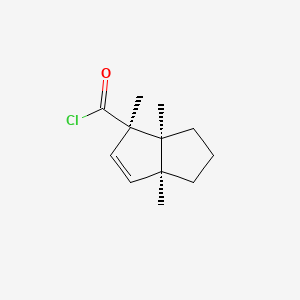

![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
